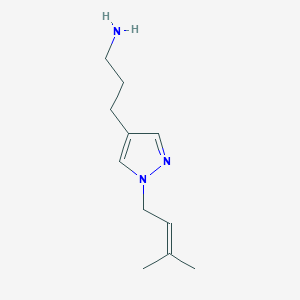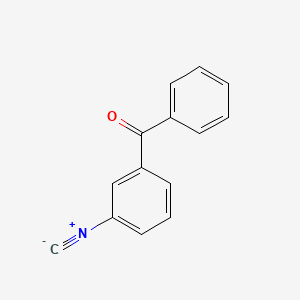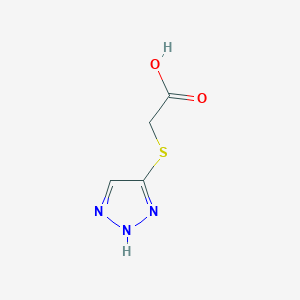
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid is a heterocyclic compound that contains a triazole ring and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid typically involves the formation of the triazole ring followed by the introduction of the thioether and acetic acid functionalities. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by thiolation and carboxylation steps.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally benign reagents to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioether or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid involves its interaction with various molecular targets, depending on its application. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The triazole ring and thioether linkage are crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid is unique due to the presence of both a triazole ring and a thioether linkage, which confer specific chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .
Eigenschaften
Molekularformel |
C4H5N3O2S |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
2-(2H-triazol-4-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-4(9)2-10-3-1-5-7-6-3/h1H,2H2,(H,8,9)(H,5,6,7) |
InChI-Schlüssel |
MTSXLTRWDHXAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNN=C1SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




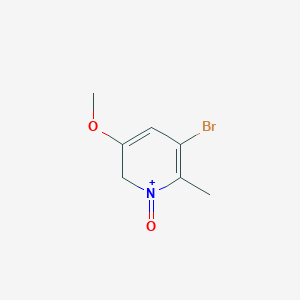
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
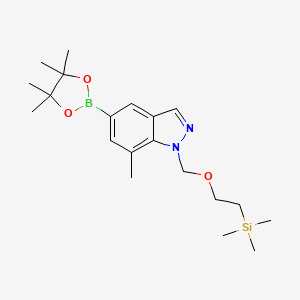
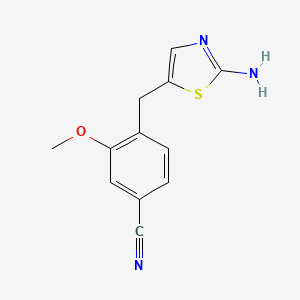

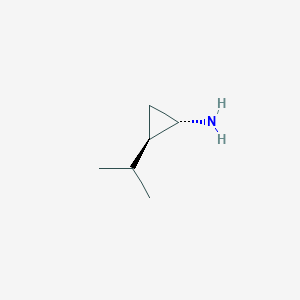

![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

